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Compound of Interest

Compound Name: 6-Nitro-2,1-benzoxazole

Cat. No.: B095430

An In-depth Technical Guide to the Physicochemical Properties of 6-Nitro-2,1-benzoxazole
and Its Isomers

Introduction: Navigating the Benzoxazole
Landscape

The benzoxazole scaffold, a fusion of a benzene and an oxazole ring, represents a cornerstone
in heterocyclic chemistry. Its derivatives are integral to medicinal chemistry, materials science,
and industrial applications, valued for their diverse biological activities and unique
photophysical properties.[1][2] This guide provides a comprehensive examination of the
physicochemical properties of nitro-substituted benzoxazoles, with a primary focus on the
common and well-documented isomer, 6-Nitro-1,2-benzisoxazole, while also drawing
comparative insights from the related 6-Nitro-1,3-benzoxazole.

The numbering of the fused heterocyclic system is critical. The user's query for "6-Nitro-2,1-
benzoxazole" (anthranil) points to a specific, though less commonly discussed, isomer.
However, the vast majority of available research and database entries pertain to the 1,2- and
1,3-isomers. This guide will therefore center on the most robustly characterized of these,
providing researchers with a foundational understanding of how the interplay between the
benzoxazole core and a potent electron-withdrawing group like the nitro moiety dictates the
molecule's behavior. Understanding these properties is paramount for professionals in drug
development, where factors like solubility, lipophilicity, and molecular structure govern a
compound's journey from the lab to clinical application.[3]
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Molecular and Structural Properties

The foundational characteristics of a molecule are dictated by its structure. For 6-Nitro-1,2-
benzisoxazole, the key identifiers and computed properties provide the first layer of
understanding.

Core ldentifiers

Property Value Source
Compound 6-Nitro-1,2-benzisoxazole [4]
IUPAC Name 6-nitro-1,2-benzoxazole [4]

6-Nitrobenzo[d]isoxazole, 6-
Synonyms ] ) [4]
Nitro-1,2-benzisoxazole

CAS Number 39835-08-0 [4]
Molecular Formula C7HaN20s3 [4]
Molecular Weight 164.12 g/mol [4]

Molecular Structure

The structure reveals a planar, bicyclic aromatic system. The nitro group at the 6-position
significantly influences the electron distribution across the rings.

Note: The DOT language rendering is a schematic. For precise chemical structures, please
refer to chemical drawing software. Caption: Molecular structure of 6-Nitro-1,2-benzisoxazole.

Computed Physicochemical Properties

Computational models provide valuable estimates of a compound's behavior, particularly in
early-stage drug discovery.
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Computed Property Value Significance

Indicates moderate lipophilicity,

suggesting a balance between

XLogP3 15
aqueous solubility and
membrane permeability.[4]
The molecule cannot donate
hydrogen bonds, affecting its
Hydrogen Bond Donor Count 0 interaction with biological

targets and solubility in protic

solvents.[4]

The oxygen atoms of the nitro

and oxazole groups can
Hydrogen Bond Acceptor
4 accept hydrogen bonds,
Count ) ] B
influencing solubility and

receptor binding.[4]

The single rotatable bond is
between the aromatic ring and
Rotatable Bond Count 1 the nitro group, giving the

molecule a rigid conformation.

[4]

Spectroscopic Profile

Spectroscopic analysis is essential for structural elucidation and purity assessment. The
combination of the benzoxazole core and the nitro chromophore creates a distinct spectral
fingerprint.

* 'H NMR Spectroscopy: In the proton NMR spectrum, the aromatic protons would appear in
the range of 7.0-9.0 ppm. The powerful electron-withdrawing effect of the nitro group at
position 6 would cause a significant downfield shift for adjacent protons (H5 and H7).
Protons on the benzoxazole ring will exhibit characteristic chemical shifts and coupling
constants based on their electronic environment.[5]
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e 13C NMR Spectroscopy: The carbon spectrum will show signals for the seven aromatic
carbons. The carbon atom attached to the nitro group (C6) will be significantly shifted
downfield due to deshielding.

« Infrared (IR) Spectroscopy: The IR spectrum is dominated by characteristic peaks for the
nitro group, typically showing strong, sharp bands for asymmetric (~1500-1560 cm~1) and
symmetric (~1300-1370 cm™1) stretching. Additional bands will correspond to aromatic C=C
stretching and C-H bending.[6]

e UV-Vis Spectroscopy: Nitroaromatic compounds are known to absorb in the UV-visible
region.[7][8] The 1t-conjugated system of the benzisoxazole ring, extended by the nitro
group, is expected to show strong absorbance. The exact wavelength of maximum
absorption (A_max_) is dependent on the solvent, as solvent polarity can stabilize the excited
state differently.[9][10]

Core Physicochemical Characteristics

These experimental properties are critical for predicting the behavior of a compound in various
environments, from a reaction flask to a biological system.
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Significance in Drug

Property Value/Observation
Development
A high melting point suggests

) a stable crystal lattice. This is
_ _ 174-177 °C (for 1,3-isomer) , _

Melting Point (1] important for solid dosage form
stability and purity
assessment.

Poor aqueous solubility is a
Insoluble in water[2]; Soluble common challenge.
Solubility in organic solvents (e.g., Formulation strategies may be

ethanol, DMF)[11]

required to improve

bioavailability.

Lipophilicity (LogP)

XLogP3 = 1.5[4]

This value falls within a
favorable range for many drug
candidates, suggesting it can
cross biological membranes
without being excessively
retained in fatty tissues.[12]
[13]

Experimental Protocols & Methodologies

The trustworthiness of physicochemical data relies on robust and reproducible experimental

design. The following sections detail standard protocols for synthesis and characterization.

Synthesis of 6-Nitro-Substituted Benzoxazoles

The synthesis of benzoxazoles often involves the cyclization of an o-aminophenol precursor

with a suitable electrophile. For 6-nitro derivatives, the common starting material is 2-amino-5-

nitrophenol.

© 2025 BenchChem. All rights reserved. 5/12

Tech Support


https://www.chembk.com/en/chem/6-NITRO-1,3-BENZOXAZOLE
https://en.wikipedia.org/wiki/Benzoxazole
https://www.chembk.com/en/chem/6-NITRO-1,3-BENZOXAZOLE
https://pubchem.ncbi.nlm.nih.gov/compound/6-Nitrobenzo_D_isoxazole
https://documents.thermofisher.com/TFS-Assets/LSG/Application-Notes/TR0056-Calc-logP.pdf
https://www.acdlabs.com/wp-content/uploads/download/app/physchem/making_sense.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095430?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Starting Materials

@-Amino-S-nitrophenoD

G:arboxylic Acid /Aldehyde)

/

Reaction & Workup

\

ondensation & Cyclizatio

Y 4
C n
(e.g., in Polyphosphoric Acid at 150°C)

Quench Reaction
(e.g., with ice water)

Gilter Crude ProducD

-

\-

Purification

y

Recrystallization
(e.g., from Ethanol)

(Dry Final Produca

J

y

Gure 2-substituted-6-nitro-1,3-benzoxazola

Click to download full resolution via product page

Caption: General workflow for the synthesis of 2-substituted-6-nitro-1,3-benzoxazoles.
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Step-by-Step Protocol (Example based on literature[14]):

Reaction Setup: Combine equimolar amounts of 2-amino-5-nitrophenol and the desired
carboxylic acid (e.g., toluic acid) in a reaction vessel containing polyphosphoric acid (PPA).
The causality here is that PPA serves as both the solvent and a powerful dehydrating agent,
which is essential to drive the cyclization reaction forward by removing the water formed
during imine formation and subsequent ring closure.

Heating: Heat the mixture (e.g., to 150°C) with stirring for a specified time until TLC analysis
indicates the consumption of starting materials.

Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed
ice. This step quenches the reaction and precipitates the crude product, which is typically
insoluble in the resulting aqueous acidic medium.

Isolation: Collect the precipitated solid by vacuum filtration and wash it with water to remove
residual acid.

Purification: Purify the crude solid by recrystallization from a suitable solvent, such as
ethanol. This process relies on the principle of differential solubility; the desired compound is
soluble in the hot solvent but crystallizes out upon cooling, leaving impurities behind in the
mother liquor.

Determination of Octanol-Water Partition Coefficient
(LogP)

The "shake-flask" method is the gold standard for LogP determination, directly measuring the
partitioning of a compound between two immiscible phases.
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Caption: Experimental workflow for LogP determination using the shake-flask method.
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Step-by-Step Protocol:

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure
thermodynamic equilibrium. This is a self-validating step; using non-saturated phases would
lead to volume changes during the experiment, introducing significant error.

Partitioning: Accurately measure volumes of the two phases and add a known amount of the
6-nitro-benzoxazole compound.

Equilibration: Shake the mixture vigorously for an extended period to allow the compound to
partition between the two layers until equilibrium is reached.

Separation: Allow the layers to separate fully. Centrifugation can be used to break up any
emulsions.

Quantification: Carefully withdraw a sample from each layer. Determine the concentration of
the compound in each phase using a suitable analytical technique like HPLC-UV, which
offers high sensitivity and specificity.[15]

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the
octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm
of this value.[12]

Reactivity and Applications

The 6-nitro-benzoxazole scaffold is not merely a passive structure; it is a versatile building
block for more complex molecules.

» Chemical Reactivity: The nitro group is strongly electron-withdrawing, which deactivates the
benzene ring towards electrophilic substitution. Conversely, it activates the ring for
nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.
The nitro group itself can be reduced to an amine, providing a synthetic handle to introduce a
wide variety of functional groups and build molecular diversity.

Applications: As a key intermediate, 6-nitro-benzoxazole derivatives are used in the
synthesis of:
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o Pharmaceuticals: The benzoxazole nucleus is present in compounds with a wide range of
biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
[11[3][16]

o Agrochemicals: They serve as building blocks for pesticides and herbicides.[17]

o Dyes and Optical Brighteners: The extended 1t-conjugation in benzoxazole derivatives
often results in fluorescence, making them useful as dyes and optical brighteners in
detergents.[2]

Conclusion

6-Nitro-1,2-benzisoxazole and its related isomers are heterocyclic compounds of significant
scientific and industrial interest. Their physicochemical properties—governed by a rigid,
aromatic core and a potent electron-withdrawing nitro group—result in moderate lipophilicity,
poor aqueous solubility, and a distinct spectroscopic signature. A thorough understanding of
these characteristics, validated through robust experimental protocols, is essential for
leveraging this versatile scaffold in the rational design of new drugs, agrochemicals, and
functional materials. This guide serves as a foundational resource, providing the technical data
and field-proven insights necessary for researchers and developers to unlock the full potential
of this important molecular framework.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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